(3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one
Description
Properties
IUPAC Name |
(3S,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-20(22)27-19(15-26-21)18(25-13-17-10-6-3-7-11-17)14-24-12-16-8-4-2-5-9-16/h2-11,18-19,21H,12-15H2,1H3/t18-,19-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVZELVAPPCJD-SBHAEUEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)OC(CO1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C(=O)O[C@H](CO1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151572 | |
| Record name | (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960365-78-0 | |
| Record name | (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960365-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,6R)-6-[(1R)-1,2-Bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using benzyl ethers, followed by the formation of the dioxanone ring through cyclization reactions. The reaction conditions often include the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)
Major Products
The major products formed from these reactions include benzoate derivatives, alcohol derivatives, and substituted dioxanone compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive compounds. Its applications in drug development include:
- Prodrug Development : The compound can serve as a prodrug, where it is metabolized into an active form within the body, enhancing therapeutic efficacy.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2 .
Biochemical Studies
In biochemical research, (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one is utilized in various assays:
- Enzyme Mechanism Studies : The compound can act as a substrate or inhibitor in enzyme studies, helping to elucidate mechanisms of action for specific enzymes.
- Binding Studies : Its structural characteristics allow it to be used in binding assays to study interactions with proteins or nucleic acids.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in specific applications:
Mechanism of Action
The mechanism of action of (3S,6R)-6-(®-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s binding to its target. The dioxanone ring may also play a role in stabilizing the compound’s conformation and enhancing its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Influence on Reactivity
- Benzyloxy vs. This difference may impact solubility and catalytic activity in synthetic applications .
- Comparison with 2,3-Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds like those synthesized in Design, Synthesis... (2014) feature fused aromatic rings, enhancing planar rigidity. In contrast, the target compound’s non-aromatic 1,4-dioxan-2-one core may confer conformational flexibility, altering binding affinity in biological systems .
Commercial and Practical Considerations
- Availability : The discontinuation of the target compound contrasts with commercially available analogs like 1,4-benzodioxan-6-carboxylic acid derivatives, which are used in drug synthesis (e.g., anticoagulants or kinase inhibitors) .
- Yield and Scalability: Low yields (e.g., 6% for (RS,SS)-32e) and discontinuation status suggest that stereochemically dense dioxanones are less viable for industrial-scale synthesis compared to simpler ethers or dioxanes .
Data Table: Key Properties of Compared Compounds
Biological Activity
The compound (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one is a synthetic derivative belonging to the class of dioxanes and dioxolanes. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a dioxane ring with methoxy and benzyloxy substituents. The stereochemistry is crucial for its biological activity, as different enantiomers can exhibit significantly different effects.
Antibacterial Activity
Research indicates that compounds containing dioxane structures often exhibit significant antibacterial properties. For instance, studies have shown that various 1,3-dioxolanes demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Dioxane Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 625 µg/mL |
| Compound B | E. faecalis | 1250 µg/mL |
| Compound C | P. aeruginosa | 500 µg/mL |
The compound has been evaluated for its potential to inhibit these bacteria. Preliminary results suggest that it possesses moderate antibacterial activity, although specific MIC values have not been extensively reported in the literature.
Antifungal Activity
In addition to antibacterial properties, dioxane derivatives frequently exhibit antifungal activity. For example, a series of synthesized dioxolanes showed effectiveness against Candida albicans, with several compounds demonstrating excellent antifungal activity .
Table 2: Antifungal Activity of Dioxane Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | C. albicans | 100 µg/mL |
| Compound E | C. albicans | 200 µg/mL |
The compound this compound has shown promising antifungal properties in preliminary assays.
Cytotoxicity and Anticancer Activity
The anticancer potential of dioxane derivatives has also been explored. For instance, certain compounds have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves cell cycle arrest or apoptosis induction.
Table 3: Cytotoxicity of Dioxane Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound F | NSCLC-N6 | 11.26 |
| Compound G | P388 | 15.26 |
While specific data on the cytotoxicity of this compound is limited, its structural analogs suggest potential efficacy against cancer cells.
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Study on Antibacterial Properties : A study synthesized a range of dioxolanes and evaluated their antibacterial effects against multiple strains of bacteria. The findings indicated that modifications in the substituents significantly affected the antibacterial potency .
- Antifungal Screening : Another research effort focused on the antifungal properties of dioxane derivatives against C. albicans. The study found that specific structural features enhanced antifungal efficacy .
Q & A
Basic: What are the key considerations for synthesizing (3S,6R)-6-((R)-1,2-bis(benzyloxy)ethyl)-3-methoxy-1,4-dioxan-2-one with high stereochemical fidelity?
Answer:
The synthesis must prioritize stereochemical control at the (3S,6R) and (R)-1,2-bis(benzyloxy)ethyl positions. A multi-step approach is recommended:
- Step 1: Use benzyl-protected diols to prevent unwanted side reactions. Benzyl groups are stable under acidic/basic conditions and can be removed via hydrogenolysis .
- Step 2: Employ Mitsunobu conditions (e.g., DIAD, PPh3) for stereospecific ether formation, ensuring retention of configuration at chiral centers .
- Step 3: Cyclization to form the dioxanone ring requires anhydrous solvents (e.g., dichloromethane) and catalytic p-toluenesulfonic acid to minimize racemization .
- Validation: Monitor reaction progress via TLC (ethyl acetate/hexane) and confirm stereochemistry using NOESY NMR and X-ray crystallography .
Basic: How can researchers characterize the purity and stereochemistry of this compound?
Answer:
- Purity:
- Stereochemistry:
- X-ray crystallography provides definitive proof of absolute configuration .
- Compare experimental optical rotation with computational predictions (e.g., DFT-based polarizability calculations) .
Advanced: What mechanistic insights explain competing pathways during the cyclization of intermediates to form the dioxanone ring?
Answer:
Competition between 5-exo-trig vs. 6-endo-trig cyclization pathways arises from:
- Steric effects: Bulky benzyloxy groups favor 6-endo due to reduced strain in the transition state .
- Solvent polarity: Polar aprotic solvents (e.g., acetonitrile) stabilize zwitterionic intermediates, promoting 5-exo via SN2 mechanisms .
- Catalysis: Brønsted acids (e.g., TsOH) lower activation energy by protonating carbonyl oxygen, directing nucleophilic attack to the less hindered position .
Validation: Kinetic studies (variable-temperature NMR) and isotopic labeling (<sup>18</sup>O) can track pathway dominance .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
- Molecular dynamics (MD) simulations (e.g., using Discovery Studio) model transition states to predict regioselectivity and stereochemical outcomes .
- DFT calculations (B3LYP/6-31G*) assess relative energies of competing pathways, guiding solvent/catalyst selection .
- Machine learning (e.g., SchNet) trains on existing dioxanone syntheses to recommend optimal temperatures, catalysts, and reaction times .
Advanced: What strategies resolve contradictions in reported biological activity data for structurally analogous dioxanones?
Answer:
Discrepancies may stem from:
- Impurity artifacts: Residual Pd catalysts (from benzyl deprotection) can inhibit enzymes, requiring ICP-MS validation of metal content .
- Solubility variability: Use standardized DMSO/water stock solutions (e.g., 10 mM in 10% DMSO) for bioassays .
- Epimerization under assay conditions: Conduct stability studies (pH 7.4 buffer, 37°C) with periodic chiral HPLC checks .
Advanced: How does the benzyloxy protecting group influence the compound’s reactivity in downstream functionalization?
Answer:
- Steric shielding: Benzyl groups hinder nucleophilic attack at the ethyl chain, enabling selective oxidation (e.g., TEMPO/NaClO) of the dioxanone ring .
- Deprotection challenges: Hydrogenolysis (H2/Pd-C) must be optimized (20 psi, 12h) to avoid over-reduction of the dioxanone carbonyl .
- Alternative protecting groups: Compare with PMB (photolabile) or TBS (acid-labile) groups for orthogonal deprotection strategies .
Basic: What are the stability profiles of this compound under various storage conditions?
Answer:
- Solid state: Stable for >6 months at -20°C in argon-sealed vials. Avoid repeated freeze-thaw cycles .
- Solution state: In anhydrous DMSO, degradation <5% after 1 week at 4°C. Aqueous solutions (pH 7) show 20% hydrolysis within 24h .
- Light sensitivity: Store in amber vials; UV-Vis spectroscopy confirms no photodegradation under dark conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
